GP100 Peptide Melanoma Vaccine YLEPGPVTA
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Overview
Description
The GP100 Peptide Melanoma Vaccine YLEPGPVTA is a synthetic peptide vaccine designed to target melanoma cells. This peptide, YLEPGPVTA, represents residues 280-288 of the melanoma differentiation protein gp100. It is recognized by cytotoxic T lymphocytes (CTLs) in the context of HLA-A2, making it a promising candidate for immunotherapy in melanoma patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the GP100 peptide YLEPGPVTA involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods: For large-scale production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: The GP100 peptide YLEPGPVTA primarily undergoes peptide bond formation during its synthesis. Post-synthesis, it can participate in:
Oxidation: Formation of disulfide bonds if cysteine residues are present.
Reduction: Breaking of disulfide bonds under reducing conditions.
Substitution: Potential modifications at specific residues to enhance stability or immunogenicity.
Common Reagents and Conditions:
Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.
Cleavage Reagents: TFA for cleaving the peptide from the resin.
Oxidizing Agents: Hydrogen peroxide or iodine for disulfide bond formation.
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol for disulfide bond reduction.
Major Products: The primary product is the GP100 peptide YLEPGPVTA. Modifications can yield derivatives with altered immunogenic properties .
Scientific Research Applications
The GP100 peptide YLEPGPVTA has several scientific research applications:
Immunotherapy: Used in clinical trials to stimulate an immune response against melanoma cells.
Cancer Research: Serves as a model antigen for studying melanoma and developing new therapeutic strategies.
Vaccine Development: Aids in the design of peptide-based vaccines targeting other cancers or diseases.
Immunological Studies: Helps in understanding the mechanisms of antigen presentation and T-cell activation.
Mechanism of Action
The GP100 peptide YLEPGPVTA exerts its effects by being presented on the surface of melanoma cells in the context of HLA-A2 molecules. This presentation allows CTLs to recognize and target melanoma cells for destruction. The peptide binds to the major histocompatibility complex (MHC) class I molecules, facilitating the activation of CTLs, which then release cytotoxic granules to kill the melanoma cells .
Comparison with Similar Compounds
Tyrosinase Peptide: Another melanoma-associated antigen recognized by CTLs.
MART-1/Melan-A Peptide: A peptide derived from the MART-1 protein, also used in melanoma immunotherapy.
gp75 Peptide: Another peptide from the gp75 protein, involved in melanoma differentiation.
Uniqueness: The GP100 peptide YLEPGPVTA is unique due to its high affinity for HLA-A2 and its ability to be recognized by CTLs at very low concentrations. This makes it particularly effective in eliciting a strong immune response against melanoma cells .
Properties
IUPAC Name |
4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[2-[[2-[2-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEZYVGGTWZGPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67N9O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.